1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide
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Overview
Description
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a piperidine ring, and a benzoyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound “1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide” is a derivative of chromen-4-one . Chromen-4-one compounds are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Biochemical Pathways
Chromen-4-one derivatives are often involved in a variety of biochemical pathways due to their broad biological activity .
Pharmacokinetics
The solubility and stability of the compound can influence its bioavailability .
Result of Action
Chromen-4-one derivatives are known to have a wide range of effects, including antimicrobial and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Methoxylation: The chromen-4-one core is then methoxylated at the 7-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Benzoylation: The methoxylated chromen-4-one is then reacted with 4-hydroxybenzoyl chloride to introduce the benzoyl group.
Piperidine Carboxamide Formation: Finally, the benzoylated chromen-4-one is coupled with piperidine-4-carboxamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy group or the piperidine ring, leading to the formation of corresponding oxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core or the benzoyl group, potentially forming alcohols or amines.
Substitution: The benzoyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-oxo-4H-chromen-3-yl derivatives: These compounds share the chromen-4-one core and exhibit similar biological activities.
Benzoyl piperidine derivatives: Compounds with a benzoyl group attached to a piperidine ring, often studied for their pharmacological properties.
Uniqueness
1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical properties and biological activities. The presence of the chromen-4-one core, methoxy group, benzoyl group, and piperidine ring makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-29-17-6-7-18-19(12-17)30-13-20(21(18)26)31-16-4-2-15(3-5-16)23(28)25-10-8-14(9-11-25)22(24)27/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYAEXPAAYXEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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